ML358 vs. Nrf2 Inhibitors: Confirmed Pathway Selectivity and Species Specificity
A primary differentiator for ML358 is its confirmed inactivity against the mammalian Nrf2 detoxification pathway, establishing its high selectivity for the nematode SKN-1 pathway. This contrasts sharply with Nrf2 inhibitors, which would be inappropriate and confounding tools for nematode research [1]. This selectivity is built upon the unique monomeric DNA-binding mechanism of SKN-1, which is distinct from all other known basic leucine zipper factors, including Nrf2 [2].
| Evidence Dimension | Target Pathway Specificity |
|---|---|
| Target Compound Data | IC50 = 0.24 ± 0.08 μM against SKN-1 pathway; Inactive against Nrf2 pathway |
| Comparator Or Baseline | Nrf2 inhibitors (e.g., ML385): Potent against Nrf2; Activity against SKN-1 unknown/unlikely |
| Quantified Difference | Qualitative difference: ML358 is selective for SKN-1 over Nrf2; comparator Nrf2 inhibitors are not selective for SKN-1. |
| Conditions | Cell-based C. elegans Pgst-4::GFP reporter assay for SKN-1 activity; Mammalian Nrf2 activity assay |
Why This Matters
Ensures experiments in nematode models are not confounded by cross-reactivity with the homologous mammalian pathway, a critical factor for valid target validation and data interpretation.
- [1] Peddibhotla S, Fontaine P, Leung CK, Maloney P, Hershberger PM, Wang Y, et al. Discovery of ML358, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes. ACS Chem Biol. 2015;10(8):1871-9. View Source
- [2] Choe KP, Leung CK, Miyamoto MM. Unique structure and regulation of the nematode detoxification gene regulator, SKN-1: implications to understanding and controlling drug resistance. Drug Metab Rev. 2012;44(3):209-23. View Source
